molecular formula C14H19N3O B8111473 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8111473
M. Wt: 245.32 g/mol
InChI Key: NVRLLFXGFXJHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a chemical compound featuring a spirocyclic structure, which incorporates a pyridinylmethyl substituent. This scaffold is of significant interest in medicinal chemistry research due to its presence in compounds that modulate various biological targets. Structural analogs based on the 1,8-diazaspiro[4.5]decane core have been investigated as potent and selective inhibitors for kinases such as CDK8 , TYK2/JAK1 , and RIPK1 . The spirocyclic framework is a privileged structure in drug discovery, often contributing to favorable physicochemical properties and binding selectivity. This product is intended for research and development purposes in laboratory settings only. It is not intended for human, veterinary, or diagnostic use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12/h1-2,7,10,15H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRLLFXGFXJHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Piperidine Derivatives

A common method involves reacting 4-piperidone derivatives with reagents that introduce the second nitrogen atom. For example, 1-thia-4-azaspiro[4.5]decan-3-one was synthesized via a three-component reaction of cyclohexanone, thioglycolic acid, and ammonium carbonate. Adapting this, the diazaspiro core can be formed using:

  • Cyclohexanone as the ketone precursor.

  • Ammonium carbonate for nitrogen introduction.

  • Acetic acid or sodium dodecylbenzene sulfonate (DBSNa) as catalysts.

Optimized Conditions :

CatalystSolventTemperature (°C)Time (h)Yield (%)
DBSNa (20%)Acetic acid25194

This method achieves high yields under mild conditions, making it suitable for large-scale synthesis.

Curtius Rearrangement and Cyclization

A patent describes the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones via Curtius rearrangement. For diazaspiro[4.5]decan-2-one:

  • N-Carbobenzyloxy-4-piperidone reacts with lithium salts of substituted acetic acids.

  • The intermediate undergoes Curtius rearrangement to form an isocyanate.

  • Spontaneous cyclization yields the spiro core.

Key Step :

(N-protected 4-hydroxypiperidin-4-yl)acetic acidDiphenylphosphoryl azideSpirocyclic isocyanateCyclizationDiazaspiro[4.5]decan-2-one\text{(N-protected 4-hydroxypiperidin-4-yl)acetic acid} \xrightarrow{\text{Diphenylphosphoryl azide}} \text{Spirocyclic isocyanate} \xrightarrow{\text{Cyclization}} \text{Diazaspiro[4.5]decan-2-one}

Introduction of the Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl moiety is introduced via alkylation or reductive amination.

Alkylation of the Spirocyclic Amine

Procedure :

  • Deprotect the spirocyclic amine (e.g., remove BOC groups using HCl/dioxane).

  • React with 3-(bromomethyl)pyridine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Example :

  • 2,8-Diazaspiro[4.5]decan-1-one hydrochloride (1 eq) was dissolved in DCM and TEA (2 eq).

  • 3-(Bromomethyl)pyridine (1.2 eq) was added and stirred for 16 hours.

  • Yield: 49–66% after purification.

Reductive Amination

An alternative route involves reductive amination of pyridine-3-carbaldehyde with the spirocyclic amine:

  • Condense the amine with aldehyde using NaBH(OAc)₃ in dichloroethane.

  • Purify via silica chromatography.

Conditions :

  • Solvent: Dichloroethane.

  • Reducing Agent: NaBH(OAc)₃ (1.5 eq).

  • Yield: ~70%.

One-Pot Synthesis Strategies

Recent advancements enable streamlined synthesis. A hybrid approach combines spiro core formation and pyridine functionalization:

Steps :

  • Cyclocondensation of ethyl anthranilate with N-pyridyl urea in DMF at 120°C.

  • Direct alkylation with 3-(chloromethyl)pyridine using K₂CO₃.

  • Final recrystallization from ethanol/water.

Outcome :

  • Overall Yield: 58–63%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationMild conditions, high yieldRequires thioglycolic acid94
Curtius RearrangementScalable, versatileMulti-step, hazardous reagents70–85
AlkylationStraightforward functionalizationModerate yields49–66
Reductive AminationHigh selectivitySensitive to moisture70

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes byproducts during alkylation.

  • Purification : Silica chromatography with methanol/DCM gradients (0–20%) effectively isolates the product.

  • Scale-Up : Catalytic DBSNa in acetic acid enables gram-scale synthesis without column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been explored for its potential as a drug candidate due to its ability to inhibit specific enzymes and receptors. Notably, it has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in cell death and inflammation pathways. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.

Antimicrobial and Antiviral Activity

Research indicates that this compound exhibits antimicrobial and antiviral properties, making it a potential candidate for treating infections caused by resistant strains of bacteria and viruses. Its mechanism may involve disruption of microbial cellular processes or inhibition of viral replication.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's spirocyclic structure enhances its binding affinity to proteins involved in cancer cell proliferation, suggesting its utility in cancer therapy.

Neuroprotective Effects

Emerging evidence supports the neuroprotective effects of this compound, particularly in models related to neurodegenerative diseases like Alzheimer's disease (AD). It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in AD pathology, potentially improving cholinergic signaling in the brain.

Case Study: Autophagy Modulation

A recent study evaluated the ability of this compound to modulate autophagy in neuronal cells. The compound was found to activate autophagic flux without inducing cytotoxicity, indicating a potential role in enhancing cellular homeostasis. This finding suggests its applicability in neurodegenerative conditions where autophagy is dysregulated.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The 1,8-diazaspiro[4.5]decan-2-one core tolerates diverse substituents, enabling tailored pharmacokinetic and pharmacodynamic properties. Key examples include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one 3-Fluorophenyl, methyl groups Not specified Investigated for kinase inhibition
8-L-Cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) L-Cystinyl bridge, spiro bicyclic diamine Not specified Cystinuria therapy; enhanced crystallization inhibition
8-(Piperidin-4-yl)-1-methyl derivative (ALK/EGFR inhibitor) Piperidinyl, dimethylphosphorylphenylamino groups Not specified Anti-cancer (NSCLC), ALK/EGFR inhibition
8-[2-Azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one Chloro, methylindazolyl groups 410.9 Non-polymeric ligand; structural studies

Key Observations :

  • Substituent Impact : The 3-fluorophenyl group in BP 3032 () likely enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets. In contrast, the L-cystinyl bridge in LH1753 improves water solubility, critical for oral bioavailability in cystinuria therapy .
  • Therapeutic Specificity : The piperidinyl and phosphoryl groups in the ALK/EGFR inhibitor () enable dual kinase inhibition, a rare feature among spirocyclic compounds .

Functional Comparisons

Pharmacological Activity
  • LH1753 : Demonstrates 10-fold greater efficacy in vitro than predecessor LH708 in inhibiting L-cystine crystallization, attributed to the spiro bicyclic diamine’s bioisosteric replacement of N-methylpiperazine .
  • ALK/EGFR Inhibitor: Shows nanomolar IC₅₀ values against ALK and EGFR kinases, with significant tumor regression in NSCLC models, including brain metastases .
Physicochemical Properties
  • Polar Surface Area (PSA) : A dimethyl-substituted analog (1,4-diazaspiro[4.5]decan-2-one) has a PSA of 41.13 Ų, suggesting moderate membrane permeability .
  • Solubility: The L-cystinyl derivative (LH1753) exhibits improved aqueous solubility (>10 mg/mL) compared to non-polar analogs, aligning with its oral dosing requirements .

Biological Activity

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound characterized by its unique spirocyclic structure, which integrates a pyridine ring with a diazaspirodecane core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its effects on various cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in cell death and inflammation pathways. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and leading to various therapeutic outcomes .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral properties. It has been identified as a potential candidate for drug development aimed at treating infections caused by resistant strains of bacteria and viruses. The mechanism behind these effects may involve disruption of microbial cellular processes or inhibition of viral replication .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The spirocyclic structure is believed to enhance its binding affinity to target proteins involved in cancer cell proliferation and survival .

Neuroprotective Effects

There is also emerging evidence supporting the neuroprotective effects of this compound, particularly in models related to neurodegenerative diseases such as Alzheimer’s disease (AD). It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in the pathology of AD. This inhibition may contribute to improved cholinergic signaling in the brain .

Case Study: Autophagy Modulation

In a recent study, this compound was evaluated for its ability to modulate autophagy in neuronal cells. The compound was found to activate autophagic flux without inducing cytotoxicity, indicating a potential role in enhancing cellular homeostasis . The findings suggest that this compound could be beneficial for neurodegenerative conditions where autophagy is dysregulated.

Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of microbial processes
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and BuChE
Autophagy ActivationEnhances autophagic flux without cytotoxicity

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of spirocyclic compounds like this compound typically involves multi-step protocols. Key steps include:

  • Cyclization : Formation of the spirocyclic core via intramolecular amidation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functionalization : Introduction of the pyridin-3-ylmethyl group via reductive amination or alkylation. For example, coupling with 3-pyridinecarboxaldehyde using NaBH₃CN as a reducing agent .
  • Optimization : Reaction temperature (e.g., 0°C to 90°C) and solvent polarity (DMF vs. THF) significantly impact yield. For instance, using DMF at 90°C improved cyclization efficiency by 20% compared to THF in analogous reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:
Discrepancies may arise from assay-specific variables:

  • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5) or buffer composition (HEPES vs. PBS) can alter compound solubility or target binding. For example, a 1.5-fold increase in IC₅₀ was observed in acidic buffers due to protonation of the pyridine ring .
  • Impurity Profiles : Trace impurities from synthesis (e.g., unreacted intermediates) may interfere with activity. Use HPLC-MS (≥95% purity thresholds) and orthogonal purification (e.g., flash chromatography followed by recrystallization) to standardize samples .
  • Cell Line Variability : Test activity in isogenic cell lines to control for genetic drift or receptor expression levels .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the spirocyclic core (δ 3.2–4.1 ppm for N-CH₂ groups) and pyridine ring (δ 8.1–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm ensure purity. Retention times should match reference standards within ±0.2 minutes .
  • Elemental Analysis : Carbon/nitrogen ratios (theoretical: C 65.7%, N 12.9%) validate stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS targets?

Methodological Answer:
SAR strategies include:

  • Pyridine Ring Modifications : Fluorination at the 4-position enhances blood-brain barrier (BBB) penetration by reducing polarity (logP increase from 1.8 to 2.3) .
  • Spirocyclic Core Rigidity : Introducing methyl groups at the 8-position restricts conformational flexibility, improving target selectivity (e.g., 10-fold higher affinity for NK1 receptors vs. off-targets) .
  • Prodrug Design : Esterification of the carbonyl group (e.g., acetyloxymethyl) increases oral bioavailability by 40% in rodent models .

Basic: What are the key stability challenges for this compound under storage and physiological conditions?

Methodological Answer:

  • Hydrolytic Degradation : The lactam ring is susceptible to hydrolysis at pH < 5.0. Use lyophilized storage at -20°C in argon-filled vials to extend shelf life (>24 months) .
  • Oxidative Stress : The pyridine moiety may oxidize under light. Add antioxidants (e.g., 0.1% BHT) and store in amber glass .
  • In Vitro Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and liver microsomes to predict oral bioavailability and metabolic clearance .

Advanced: How can computational modeling predict the binding mode of this compound to neurokinin receptors?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with NK1 receptors (PDB ID: 6H7L). Key interactions include hydrogen bonding between the lactam carbonyl and Gln165, and π-π stacking of the pyridine ring with Phe268 .
  • MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. RMSD values <2.0 Å indicate robust binding .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding energy (ΔG ~ -9.8 kcal/mol), correlating with experimental Ki values (0.66 nM) .

Basic: What in vitro assays are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Plasma Protein Binding : Use equilibrium dialysis (human serum albumin, 4% w/v) to measure unbound fraction (fu ≥ 5% is desirable) .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (IC₅₀ > 10 μM minimizes drug-drug interactions) .

Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Nanoparticle Formulation : Encapsulate in PLGA-PEG nanoparticles (size: 120–150 nm) to enhance solubility by 15-fold .
  • Salt Formation : Convert to hydrochloride salt (solubility in water: 2.3 mg/mL vs. 0.7 mg/mL for free base) .
  • Co-Solvent Systems : Use 20% Captisol® in PBS (pH 7.4) for intravenous administration, achieving >90% dissolution within 30 minutes .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight287.34 g/mol
logP (Predicted)2.1 ± 0.3
Aqueous Solubility0.7 mg/mL (Free Base, pH 7.4)
Plasma Protein Binding89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.